4-(4-Formylphenyl)butanoic acid
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Overview
Description
4-(4-Formylphenyl)butanoic acid is an organic compound with the molecular formula C₁₁H₁₂O₃. It is characterized by a butanoic acid chain attached to a phenyl ring, which is further substituted with a formyl group at the para position. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Formylphenyl)butanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with butyric anhydride, followed by oxidation of the resulting 4-phenylbutanoic acid to introduce the formyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an oxidizing agent like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of alternative catalysts to improve yield and reduce environmental impact. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)butanoic acid
Reduction: 4-(4-Hydroxymethylphenyl)butanoic acid
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-(4-Formylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain metabolic pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic acid: Similar structure but lacks the butanoic acid chain.
4-Formylphenylboronic acid: Contains a boronic acid group instead of a butanoic acid chain.
4-Phenylbutanoic acid: Lacks the formyl group.
Uniqueness
4-(4-Formylphenyl)butanoic acid is unique due to the presence of both a formyl group and a butanoic acid chain, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(4-formylphenyl)butanoic acid |
InChI |
InChI=1S/C11H12O3/c12-8-10-6-4-9(5-7-10)2-1-3-11(13)14/h4-8H,1-3H2,(H,13,14) |
InChI Key |
SJUVIKKCZJSMEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)C=O |
Origin of Product |
United States |
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